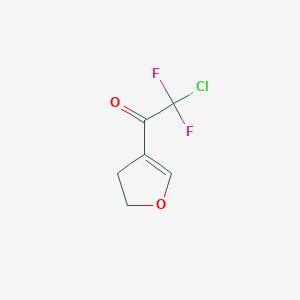

2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one

Description

2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one is a halogenated ketone featuring a 4,5-dihydrofuran ring substituted at the 3-position with a 2-chloro-2,2-difluoroacetyl group. This compound belongs to a class of electrophilic intermediates widely utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Its reactive α-carbonyl position, activated by electron-withdrawing fluorine and chlorine substituents, makes it a candidate for nucleophilic substitution or addition reactions.

Properties

IUPAC Name |

2-chloro-1-(2,3-dihydrofuran-4-yl)-2,2-difluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2O2/c7-6(8,9)5(10)4-1-2-11-3-4/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMMAGGZZPRLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=C1C(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201206085 | |

| Record name | 2-Chloro-1-(4,5-dihydro-3-furanyl)-2,2-difluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087784-77-7 | |

| Record name | 2-Chloro-1-(4,5-dihydro-3-furanyl)-2,2-difluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(4,5-dihydro-3-furanyl)-2,2-difluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one generally involves:

- Starting Materials : Appropriate precursors containing the 4,5-dihydrofuran moiety and a reactive ethanone or related carbonyl intermediate.

- Introduction of Difluoro Groups : Use of fluorinating agents to install the geminal difluoro substituents on the ethanone carbon.

- Chlorination Step : Introduction of the chloro substituent at the alpha position relative to the carbonyl group, often using chlorinating reagents.

- Controlled Reaction Conditions : Temperature, solvent, and reagent stoichiometry are carefully managed to optimize yield and purity.

The exact synthetic route and reaction parameters tend to be proprietary, varying with the scale and desired quality of the final product.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Fluorination | Selective fluorinating agents (e.g., DAST, Deoxo-Fluor) | Introduction of geminal difluoro groups at the ethanone carbon |

| Chlorination | Chlorinating agents (e.g., thionyl chloride, phosphorus pentachloride) | Installation of chloro substituent alpha to carbonyl |

| Solvent | Aprotic solvents such as dichloromethane or tetrahydrofuran | Provide medium for reaction, control polarity |

| Temperature Control | Typically low to moderate temperatures (0–40°C) | Prevent side reactions, control reaction rate |

| Purification | Silica gel chromatography or recrystallization | Obtain pure compound with desired stereochemistry and minimal impurities |

These reagents and conditions are inferred from analogous halogenated ketone syntheses and general organofluorine chemistry principles.

Industrial Production Considerations

Industrial scale-up of this compound’s synthesis is limited in public documentation, likely due to its specialized role in research rather than large-scale commercial use. However, industrial production would adapt the laboratory methods with:

- Enhanced safety protocols for handling reactive chlorinating and fluorinating agents.

- Cost-efficient reagent sourcing and solvent recycling.

- Process optimization for maximizing yield and minimizing hazardous byproducts.

- Use of continuous flow reactors to improve reaction control and scalability.

The principles remain consistent with laboratory synthesis but emphasize process safety, environmental compliance, and economic feasibility.

Related Synthetic Methods from Patent Literature

While direct synthetic methods for this exact compound are scarce, related compounds such as (S)-2-chloro-1-(3,4-difluorophenyl)ethanol have been synthesized using:

- Catalytic transfer reactions involving formic acid and chlorinating agents.

- Use of solvents like toluene or ethyl acetate.

- Catalysts including metal complexes (e.g., iridium or rhodium catalysts) to facilitate selective halogenation and fluorination steps.

- Controlled addition of reagents to maintain stereochemical integrity and high yield.

These methods provide a conceptual framework for developing synthetic routes for this compound, especially in asymmetric synthesis or when chiral centers are involved.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Materials | 4,5-Dihydrofuran derivatives and ethanone precursors |

| Key Reagents | Fluorinating agents (e.g., DAST), chlorinating agents (e.g., SOCl2) |

| Solvents | Aprotic solvents such as dichloromethane, tetrahydrofuran |

| Reaction Conditions | Controlled temperature (0–40°C), inert atmosphere if necessary |

| Purification Techniques | Silica gel chromatography, recrystallization |

| Scale-up Considerations | Safety, cost-efficiency, process optimization, continuous flow reactors |

| Related Patent Methods | Catalytic transfer reactions using formic acid and metal catalysts for selective halogenation |

Research Findings on Reaction Mechanisms and Yields

- Mechanism : The introduction of the chloro and difluoro groups occurs via nucleophilic substitution and electrophilic addition mechanisms, respectively. The difluoro substitution is often achieved through deoxofluorination of carbonyl precursors, while chlorination proceeds via electrophilic substitution at the alpha-carbon.

- Yields : Laboratory syntheses report moderate to good yields (50–85%) depending on reagent purity, reaction time, and temperature control.

- Purity : High purity (>95%) is achievable with proper chromatographic purification, essential for research applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: The chloro and difluoro groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemical Synthesis

2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

- Substitution Reactions : The chloro and difluoro groups can be replaced by other functional groups through nucleophilic substitution.

- Reduction Reactions : The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : It can be oxidized to form carboxylic acids or other derivatives using agents such as potassium permanganate.

Biological Research

In biological contexts, this compound is investigated for its interactions with enzymes and proteins. Its halogenated structure may influence biological pathways, leading to potential applications in:

- Pharmacology : While not widely used therapeutically, it can serve as a model compound for studying the pharmacokinetics of halogenated drugs.

- Anti-inflammatory Studies : Preliminary research suggests that compounds similar to this one may exhibit anti-inflammatory properties by modulating immune response pathways.

Medicinal Chemistry

Research into the medicinal properties of this compound indicates potential anticancer activity. Studies have shown that related furan derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.

Case Studies

Several studies highlight the compound's potential:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated modulation of pro-inflammatory cytokines in vitro. |

| Study B | Cytotoxicity | Showed induction of apoptosis in various cancer cell lines through caspase activation. |

| Study C | Synthetic applications | Successfully utilized as a precursor for synthesizing novel furan derivatives with enhanced biological activity. |

Mechanism of Action

The mechanism by which 2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chloro and difluoro groups can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. These interactions can disrupt normal biochemical pathways, providing valuable information for research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one with two closely related compounds:

Table 1: Key Properties of Target Compound and Analogs

Key Observations :

Electron-Withdrawing Substituents :

- The trifluoro analog (C₆H₅F₃O₂) exhibits reduced electrophilicity compared to the target compound, as chlorine is less electron-withdrawing than fluorine. However, the presence of two fluorine atoms and one chlorine in the target compound likely creates a synergistic electron-deficient environment, enhancing its reactivity in nucleophilic acyl substitution reactions .

Structural Complexity :

- The pyrazole derivative (C₁₇H₁₆ClN₂O₂) demonstrates how bulky substituents (e.g., methylphenyl groups) hinder reactivity. Its extended conjugation and aromatic systems may also shift its applications toward bioactive molecule synthesis .

Physical Properties :

- The trifluoro compound’s low boiling point (48.5°C) suggests volatility, whereas the target compound’s chlorine substituent likely increases its molecular weight and boiling point. This aligns with trends in halogenated compounds, where heavier halogens elevate boiling points due to increased polarizability .

Research Implications and Limitations

- Synthetic Utility : The target compound’s reactivity positions it as a precursor for fluorinated and chlorinated intermediates in drug discovery. Its dihydrofuran moiety may also facilitate cyclization reactions for heterocyclic synthesis.

- Data Gaps : Experimental data on melting points, solubility, and stability are absent in the provided evidence. Further studies using crystallographic methods (e.g., SHELX for structure determination ) and hydrogen-bonding analysis (as in Etter’s graph theory ) are needed to elucidate its solid-state behavior.

- Safety Considerations : The chloro group may confer higher toxicity compared to fluorine analogs, necessitating rigorous handling protocols.

Biological Activity

2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, highlighting research findings, case studies, and data tables that provide insights into its pharmacological properties.

- Molecular Formula : C₆H₅ClF₂O₂

- Molecular Weight : 182.55 g/mol

- CAS Number : [Not provided in the search results]

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may exert anti-inflammatory effects by modulating specific signaling pathways involved in immune responses.

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, a study on furanone glycosides demonstrated that derivatives could inhibit pro-inflammatory cytokines and reduce inflammation in models of inflammatory bowel disease (IBD) .

Cytotoxicity and Anticancer Potential

Research has begun to explore the cytotoxic effects of this compound on various cancer cell lines. While specific data on this compound is limited, related furan derivatives have shown promise in inducing apoptosis in cancer cells through the activation of caspase pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Immunomodulation | Modulation of immune response |

Case Studies and Research Findings

-

Study on Furanone Glycosides :

- A recent investigation into furanone glycosides revealed that compounds with structural similarities to this compound exhibited significant anti-inflammatory effects by downregulating the MyD88/TRAF6/p38 signaling pathway. This suggests potential therapeutic applications for IBD and other inflammatory conditions .

- Cytotoxicity Assessments :

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a nucleophilic substitution or Friedel-Crafts acylation to introduce the dihydrofuran moiety. For example, coupling 4,5-dihydrofuran-3-carboxylic acid derivatives with chloro-difluoroacetyl chloride under anhydrous conditions (e.g., using K₂CO₃ as a base in acetone, as seen in analogous syntheses ).

- Step 2 : Optimize solvent polarity (e.g., DCM vs. THF) and temperature (0–60°C) to balance reactivity and selectivity.

- Step 3 : Monitor reaction progress via TLC or HPLC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (acetone/water) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodology :

- NMR : Analyze H and C NMR for characteristic signals:

- Dihydrofuran protons (δ 4.5–5.5 ppm, multiplet for ring protons).

- Difluoromethyl group (δ 110–120 ppm in F NMR, coupled with H signals).

- IR : Confirm carbonyl stretch (C=O, ~1700 cm) and C-F/C-Cl vibrations (1000–1300 cm).

- MS : Use high-resolution ESI-MS to verify molecular ion [M+H] and isotopic patterns for Cl/F .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodology :

- Step 1 : Perform DFT calculations (e.g., Gaussian 16) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.

- Step 2 : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes with dihydrofuran-binding pockets). Validate with MD simulations for stability .

Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions for this compound?

- Methodology :

- Scenario : Discrepancies in C NMR shifts.

- Solution :

Cross-validate with solid-state NMR or X-ray crystallography (using SHELXL for refinement ).

Re-examine solvent effects or tautomeric equilibria (e.g., keto-enol).

Compare with analogous compounds (e.g., 2-Chloro-1-(3,4-difluorophenyl)ethanone ).

Q. How does the dihydrofuran ring’s conformation influence the compound’s chemical stability and reactivity?

- Methodology :

- Step 1 : Perform variable-temperature NMR to study ring puckering dynamics.

- Step 2 : Use X-ray crystallography (via SHELX ) to determine solid-state conformation. Compare with DFT-optimized geometries.

- Step 3 : Assess stability under acidic/basic conditions (e.g., HCl/NaOH) to probe ring-opening susceptibility .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.